1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide
Overview
Description
1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide, also known as A-366, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene transcription. BET proteins play a crucial role in the development of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide is a selective inhibitor of BET proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues and inhibiting their activity. This results in the downregulation of genes that are involved in the development of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. It has also been investigated for its role in regulating gene expression in neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to have potential applications in epigenetic therapy and as a tool for studying the role of BET proteins in gene regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide is its selectivity for BET proteins, which makes it a valuable tool for studying the role of these proteins in gene regulation. Additionally, 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide. One area of research is the development of more potent and selective BET inhibitors. Additionally, the role of BET proteins in various diseases, including cancer, inflammation, and neurological disorders, is still not fully understood, and further research is needed to elucidate their mechanisms of action. Finally, the potential applications of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide in epigenetic therapy and as a tool for studying gene regulation warrant further investigation.
Scientific Research Applications
1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has also been investigated for its role in regulating gene expression in neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to have potential applications in epigenetic therapy and as a tool for studying the role of BET proteins in gene regulation.
properties
IUPAC Name |
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16(23)22-14-9-17-15-18(7-8-19(17)22)26(24,25)20-10-6-13-21-11-4-2-3-5-12-21/h7-8,15,20H,2-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZICTJCMYCDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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